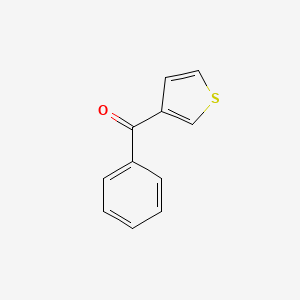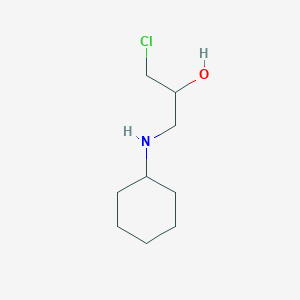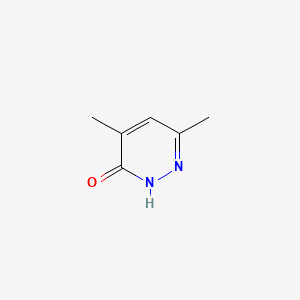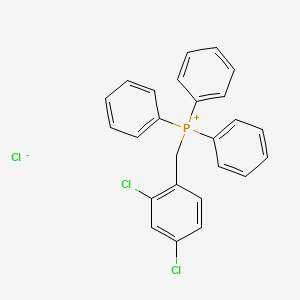
Ethanamine, N-(phenylmethoxy)-
描述
Ethanamine, N-(phenylmethoxy)-, is an organic compound that belongs to the class of amines. It is a colorless solid with a molecular formula of C9H11NO and a molecular weight of 149.19 g/mol. It is soluble in water, alcohol, and ether. Ethanamine, N-(phenylmethoxy)-, is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
作用机制
Mode of Action
The mode of action of (benzyloxy)(ethyl)amine involves its interaction with these targets, leading to changes in the biochemical processes. The compound may act as a nucleophile, reacting with other compounds in the body .
Biochemical Pathways
(Benzyloxy)(ethyl)amine may affect various biochemical pathways. For instance, it may participate in reactions involving aldehydes and ketones, leading to the formation of oximes or hydrazones .
Result of Action
Given its potential interactions with aldehydes and ketones, it may influence the concentrations of these compounds in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (benzyloxy)(ethyl)amine. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and its interactions with its targets .
安全和危害
未来方向
生化分析
Biochemical Properties
Ethanamine, N-(phenylmethoxy)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound’s interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical processes.
Additionally, Ethanamine, N-(phenylmethoxy)- has been shown to bind to histamine receptors, influencing histamine-mediated signaling pathways . This interaction can modulate various physiological responses, including inflammatory and immune responses.
Cellular Effects
Ethanamine, N-(phenylmethoxy)- exerts several effects on different cell types and cellular processes. It has been found to influence cell signaling pathways by modulating the activity of histamine receptors and cytochrome P450 enzymes . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and behavior.
In cancer cells, Ethanamine, N-(phenylmethoxy)- has been observed to potentiate the effects of certain chemotherapeutic agents, enhancing their efficacy
Molecular Mechanism
The molecular mechanism of action of Ethanamine, N-(phenylmethoxy)- involves its binding interactions with biomolecules such as cytochrome P450 enzymes and histamine receptors . By binding to these targets, the compound can inhibit or activate enzymatic activity, leading to changes in metabolic pathways and gene expression.
For instance, the inhibition of cytochrome P450 enzymes by Ethanamine, N-(phenylmethoxy)- can result in the accumulation of certain metabolites, affecting cellular processes and overall metabolism . Similarly, its interaction with histamine receptors can modulate histamine signaling, influencing various physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethanamine, N-(phenylmethoxy)- have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, maintaining its activity over extended periods .
Prolonged exposure to Ethanamine, N-(phenylmethoxy)- can lead to gradual degradation, resulting in reduced efficacy and potential changes in its biochemical properties . Long-term studies have also indicated that the compound can have sustained effects on cellular function, particularly in modulating metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of Ethanamine, N-(phenylmethoxy)- vary with different dosages in animal models. At lower doses, the compound has been found to modulate metabolic pathways and enhance the efficacy of certain drugs without causing significant toxicity . At higher doses, Ethanamine, N-(phenylmethoxy)- can exhibit toxic effects, including adverse impacts on liver and kidney function .
Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
Ethanamine, N-(phenylmethoxy)- is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their modulation by Ethanamine, N-(phenylmethoxy)- can influence metabolic flux and metabolite levels .
The compound’s impact on metabolic pathways can lead to changes in the concentration of specific metabolites, affecting overall cellular metabolism and function . Understanding these interactions is essential for elucidating the compound’s role in biochemical processes.
Transport and Distribution
Within cells and tissues, Ethanamine, N-(phenylmethoxy)- is transported and distributed through various mechanisms. It has been found to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments .
The distribution of Ethanamine, N-(phenylmethoxy)- within tissues can also affect its biochemical activity, as its concentration in specific areas may determine its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of Ethanamine, N-(phenylmethoxy)- is crucial for its activity and function. Studies have shown that the compound can localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action .
The subcellular distribution of Ethanamine, N-(phenylmethoxy)- can influence its interactions with biomolecules and its overall biochemical effects . Understanding these localization mechanisms is essential for elucidating the compound’s role in cellular processes.
属性
IUPAC Name |
N-phenylmethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-10-11-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUESULCDVWCTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291023 | |
| Record name | Ethanamine, N-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19207-59-1 | |
| Record name | Ethanamine, N-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10291023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (benzyloxy)(ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Q1: What were the key findings regarding the effects of treptilamine hydrochloride in the studies?
A1: The studies revealed several key findings about treptilamine hydrochloride:
- Pupillary Effects: The compound demonstrated a clear dose-dependent effect on pupil diameter, causing miosis that could be quantified using pupillometry []. This effect was observed following both oral and intravenous administration, indicating systemic absorption and activity [, ].
- Cardiovascular Effects: Intravenous administration, but not oral, led to a transient decrease in systolic blood pressure, suggesting a potential direct effect on vascular smooth muscle or the autonomic nervous system [].
- Tolerability: The studies noted some mild and transient side effects, such as tiredness, burning sensation at the injection site (intravenous), and drowsiness [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[[2-(2-methylphenyl)acetyl]amino]acetic Acid](/img/structure/B1295602.png)









